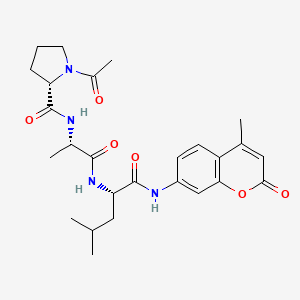
Ac-PAL-AMC
描述
Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin (Ac-PAL-AMC) is a fluorogenic substrate specifically designed for the 20S proteasome LMP2/β1i subunit. This compound is widely used in biochemical assays to measure proteasome activity by releasing the fluorescent moiety 7-amino-4-methylcoumarin upon cleavage .
作用机制
乙酰-脯氨酰-丙氨酰-亮氨酰-7-氨基-4-甲基香豆素通过充当 20S 蛋白酶体 LMP2/β1i 亚基的底物发挥作用 . 当与蛋白酶体的活性位点结合后,肽键被裂解,释放 7-氨基-4-甲基香豆素。 然后测量 7-氨基-4-甲基香豆素发出的荧光,以量化蛋白酶体的活性。 这种机制使研究人员能够在各种生物学背景下研究蛋白酶体的活性和调节 .
生化分析
Biochemical Properties
1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide interacts with the β1i/LMP2 subunit of the 20S immunoproteasome . The interaction is characterized by the cleavage of the compound, which results in the release of AMC. The fluorescence of AMC can then be used to quantify the activity of the β1i/LMP2 subunit .
Cellular Effects
The effects of 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide on cells are primarily related to its role as a substrate for the β1i/LMP2 subunit of the 20S immunoproteasome . By quantifying the activity of this subunit, researchers can gain insights into various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide involves its interaction with the β1i/LMP2 subunit of the 20S immunoproteasome . This interaction leads to the cleavage of the compound and the release of AMC, whose fluorescence can be used to quantify the activity of the β1i/LMP2 subunit .
准备方法
合成路线和反应条件
乙酰-脯氨酰-丙氨酰-亮氨酰-7-氨基-4-甲基香豆素是通过一系列肽偶联反应合成的。 合成通常涉及以下步骤 :
乙酰-脯氨酸的偶联: 脯氨酸的乙酰化是在碱性条件下,如吡啶存在下,使用乙酸酐实现的。
顺序肽偶联: 然后使用肽偶联试剂,如 N,N'-二环己基碳二亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt),将乙酰化的脯氨酸与丙氨酸和亮氨酸偶联。
7-氨基-4-甲基香豆素的连接: 最后一步涉及使用类似的肽偶联试剂,将肽与 7-氨基-4-甲基香豆素偶联。
工业生产方法
乙酰-脯氨酰-丙氨酰-亮氨酰-7-氨基-4-甲基香豆素的工业生产遵循相同的合成路线,但规模更大。 该过程涉及优化反应条件以确保高产率和纯度。 该化合物通常使用高效液相色谱 (HPLC) 纯化,并通过质谱和核磁共振 (NMR) 光谱表征 .
化学反应分析
反应类型
乙酰-脯氨酰-丙氨酰-亮氨酰-7-氨基-4-甲基香豆素主要经历 20S 蛋白酶体 LMP2/β1i 亚基催化的水解反应 . 水解反应裂解肽键,释放荧光部分 7-氨基-4-甲基香豆素。
常见试剂和条件
试剂: 主要试剂是 20S 蛋白酶体 LMP2/β1i 亚基。
条件: 反应通常在生理 pH 和温度 (37°C) 的缓冲溶液中进行。
主要产物
乙酰-脯氨酰-丙氨酰-亮氨酰-7-氨基-4-甲基香豆素水解形成的主要产物是 7-氨基-4-甲基香豆素,它表现出可以使用荧光计测量的荧光 .
科学研究应用
乙酰-脯氨酰-丙氨酰-亮氨酰-7-氨基-4-甲基香豆素广泛用于科学研究,用于以下应用 :
生化分析: 它被用作底物,用于测量各种生化分析中 20S 蛋白酶体 LMP2/β1i 亚基的活性。
药物发现: 该化合物用于筛选分析中,以识别潜在的 20S 蛋白酶体 LMP2/β1i 亚基抑制剂,这些抑制剂可以被开发成针对癌症和自身免疫性疾病等疾病的治疗剂。
细胞生物学: 研究人员使用乙酰-脯氨酰-丙氨酰-亮氨酰-7-氨基-4-甲基香豆素来研究细胞中蛋白酶体的功能和调节。
免疫学: 该化合物有助于了解免疫蛋白酶体在抗原加工和呈递中的作用。
相似化合物的比较
乙酰-脯氨酰-丙氨酰-亮氨酰-7-氨基-4-甲基香豆素在对 20S 蛋白酶体 LMP2/β1i 亚基的专一性方面是独特的。 类似的化合物包括 :
乙酰-正亮氨酰-脯氨酰-正亮氨酰-亮氨酰-7-氨基-4-甲基香豆素 (Ac-nLPnLD-AMC): 蛋白酶体 β1 亚基的底物。
琥珀酰-亮氨酰-亮氨酰-缬氨酰-酪氨酰-7-氨基-4-甲基香豆素 (Suc-LLVY-AMC): 蛋白酶体 β5 和 β5i 亚基的底物。
这些化合物在它们的肽序列和对不同蛋白酶体亚基的专一性方面有所不同,这使得乙酰-脯氨酰-丙氨酰-亮氨酰-7-氨基-4-甲基香豆素对研究 LMP2/β1i 亚基特别有价值 .
属性
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJPVHDZSJFFDM-NDXORKPFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


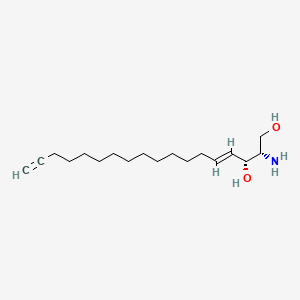
![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)
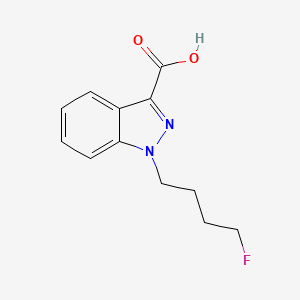
![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)
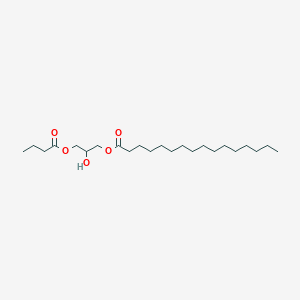

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)
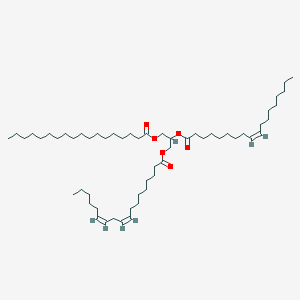
![2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B3026185.png)
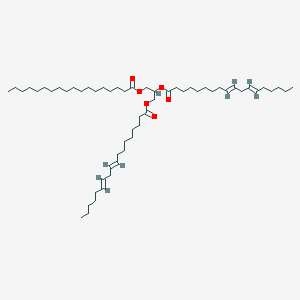
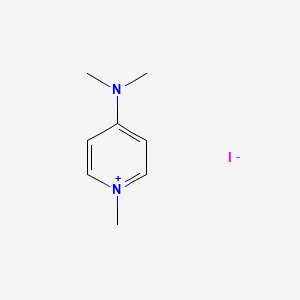
![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
